(S)-2-(Fluoromethyl)azetidine: Technical Profile & Application Guide
(S)-2-(Fluoromethyl)azetidine: Technical Profile & Application Guide
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (S)-2-(Fluoromethyl)azetidine.
Executive Summary
(S)-2-(Fluoromethyl)azetidine (CAS: 791614-73-8, HCl salt) is a high-value chiral heterocyclic building block used in drug discovery. It serves as a conformationally restricted, metabolically stable bioisostere of proline and other cyclic amines. By incorporating a fluorine atom into the exocyclic methyl group, this scaffold offers a strategic advantage: it modulates the basicity of the azetidine nitrogen (lowering pK
Chemical Identity & Physicochemical Profile
The introduction of a fluorine atom at the
Key Properties Table[1][2]
| Property | Data / Value | Technical Note |
| Chemical Name | (S)-2-(Fluoromethyl)azetidine | Often handled as the Hydrochloride salt. |
| CAS Number | 791614-73-8 (HCl salt) | Free base is volatile and less stable. |
| Molecular Formula | C | MW: 89.11 (Free base) / 125.57 (HCl). |
| Chirality | (S)-Enantiomer | Derived from L-Azetidine-2-carboxylic acid.[1] |
| Ring Strain | ~25 kcal/mol | High strain makes the ring susceptible to nucleophilic opening if activated. |
| Estimated pK | 9.0 – 9.4 | Significantly lower than azetidine (~11.3) due to the inductive effect (-I) of fluorine. |
| LogP | ~0.1 – 0.3 | Lower lipophilicity than 2-methylazetidine due to C-F polarity. |
| H-Bonding | Donor (NH), Acceptor (N, F) | Fluorine acts as a weak acceptor; Nitrogen is the primary donor/acceptor. |
Structural Analysis: The Fluorine Gauche Effect
Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric clash, the 2-(fluoromethyl) side chain exhibits a preference for the gauche conformation.[2]
-
Mechanism: This is driven by the hyperconjugative donation of electron density from the
(or ) orbital into the low-lying antibonding orbital.[2] -
Impact: This locks the side chain into a specific spatial orientation, reducing the entropic penalty upon binding to a protein target.
Synthetic Methodology
The synthesis of (S)-2-(Fluoromethyl)azetidine typically proceeds from the naturally occurring or synthetic amino acid (S)-azetidine-2-carboxylic acid . The workflow involves reduction to the amino alcohol followed by deoxyfluorination.
Strategic Synthesis Workflow
Figure 1: The primary synthetic route involves reduction of the carboxylic acid followed by nucleophilic fluorination. Protection of the nitrogen is often required to prevent side reactions during fluorination.
Detailed Protocol: Deoxyfluorination (Self-Validating)
Note: This protocol assumes the use of N-protected azetidin-2-ylmethanol to prevent aziridinium formation and ring rearrangement.
-
Preparation: Dissolve (S)-1-Boc-2-(hydroxymethyl)azetidine (1.0 eq) in anhydrous DCM under N
atmosphere. Cool to -78°C. -
Reagent Addition: Slowly add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq). Safety Note: DAST can be explosive at high temperatures; Deoxo-Fluor is thermally more stable.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the alcohol.
-
Quench: Cool to 0°C and quench carefully with saturated aqueous NaHCO
. Caution: Vigorous CO evolution. -
Isolation: Extract with DCM, dry over MgSO
, and concentrate. Purify via silica gel chromatography. -
Deprotection: Treat the intermediate with 4M HCl in dioxane to yield the target (S)-2-(Fluoromethyl)azetidine hydrochloride.
Reactivity & Stability
Basicity Modulation (The Inductive Effect)
The most critical chemical property for drug design is the modulation of basicity.
-
Azetidine (Parent): pK
11.3. At physiological pH (7.4), it is >99.9% protonated (cationic). -
2-(Fluoromethyl)azetidine: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) through the
-framework. -
Result: This lowers the pK
to approximately 9.0 – 9.4 . -
Implication: A larger fraction of the molecule exists as the neutral free base at physiological pH compared to the parent azetidine. This significantly improves membrane permeability and blood-brain barrier (BBB) penetration .
Stability Considerations
-
Ring Opening: The high ring strain makes the system vulnerable to nucleophiles. However, the hydrochloride salt is stable as a solid. In solution, avoid strong Lewis acids or high heat which can trigger polymerization or ring-opening to acyclic amines.
-
Metabolic Stability: The fluorine atom at the
-position blocks potential metabolic oxidation at the methyl group. However, the -protons on the ring (C4 position) remain susceptible to oxidative metabolism.
Medicinal Chemistry Applications
This scaffold is used to optimize "drug-like" properties without changing the core pharmacophore geometry.
Strategic Decision Logic
Figure 2: Decision matrix for selecting this scaffold during lead optimization.
Bioisosterism
-
Proline Mimic: It mimics the turn-inducing properties of proline but with a 4-membered ring, altering the vector of the attached substituents.
-
Dipole Introduction: The C-F bond creates a localized dipole that can engage in orthogonal multipolar interactions with protein backbone amides, potentially picking up new binding interactions that a methyl group (hydrophobic) would miss.
Handling & Safety
-
Hazards:
-
Storage: Store the hydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.
-
Disposal: Fluorinated compounds should not be incinerated in standard setups due to HF formation; use specialized chemical waste disposal.
References
-
Synthesis & Fluorination: Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." J. Am. Chem. Soc., 2015, 137(30), 9571–9574. Link
-
Fluorine Gauche Effect: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008, 37, 308-319. Link
-
Azetidine Properties: Couty, F., et al. "Azetidines: new tools for the synthesis of nitrogen heterocycles." Org.[8][9][10] Prep. Proced. Int., 2006, 38, 427.
-
pKa Modulation: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007, 2, 1100-1115. Link
-
Safety Data: Fisher Scientific. "Safety Data Sheet: 3-Fluoroazetidine hydrochloride."[4] (Used as proxy for hazard classification of fluorinated azetidines). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Azetidine synthesis [organic-chemistry.org]
